molecular formula C8H5Cl2NS B2882031 2-(2,6-Dichlorophenyl)sulfanylacetonitrile CAS No. 103575-34-4

2-(2,6-Dichlorophenyl)sulfanylacetonitrile

Cat. No.: B2882031
CAS No.: 103575-34-4
M. Wt: 218.1
InChI Key: NPNSWBLNZITCRB-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)sulfanylacetonitrile is a versatile small molecule scaffold with the molecular formula C8H5Cl2NS and a molecular weight of 218.11 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a sulfanylacetonitrile moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)sulfanylacetonitrile typically involves the reaction of 2,6-dichlorothiophenol with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the thiol group, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)sulfanylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichlorophenyl)sulfanylacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)sulfanylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)thioacetamide
  • 2-(2,6-Dichlorophenyl)thioacetic acid
  • 2-(2,6-Dichlorophenyl)thioacetate

Uniqueness

2-(2,6-Dichlorophenyl)sulfanylacetonitrile is unique due to its specific structural features, such as the presence of both dichlorophenyl and sulfanylacetonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNSWBLNZITCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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